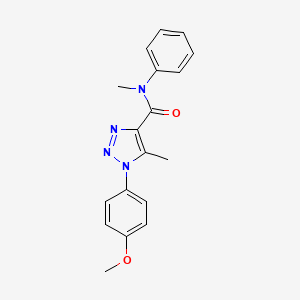![molecular formula C21H25NO B4434751 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434751.png)
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline, also known as TIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TIQ is a tetrahydroisoquinoline derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research settings.
Mechanism of Action
The mechanism of action of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve interactions with multiple neurotransmitter and neuromodulator systems in the brain. 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been shown to bind to a number of different receptors, including dopamine D1 and D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and acetylcholine muscarinic receptors. These interactions can lead to changes in the activity of these systems, resulting in a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, changes in receptor activity, and alterations in gene expression. These effects can lead to changes in behavior, mood, and cognitive function, making 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline a promising tool for studying these complex processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline as a research tool is its ability to interact with multiple neurotransmitter and neuromodulator systems in the brain. This makes it a versatile tool for studying a wide range of complex processes. However, 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its relatively low potency and selectivity for specific receptor subtypes. These limitations can make it challenging to use 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline in certain research settings.
Future Directions
There are a number of potential future directions for research on 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on developing more potent and selective 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline derivatives that could be used to study specific neurotransmitter and neuromodulator systems in greater detail. Another potential direction could be on investigating the potential therapeutic applications of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives in the treatment of neurological and psychiatric disorders. Overall, 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is a promising research tool with a wide range of potential applications in scientific research.
Scientific Research Applications
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. One of the major areas of focus has been its use as a tool for studying the mechanisms of action of various neurotransmitters and neuromodulators in the brain. 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to interact with a number of these molecules, including dopamine, serotonin, and acetylcholine, and has been used to elucidate the complex interactions between these systems.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)18-10-7-17(8-11-18)9-12-21(23)22-14-13-19-5-3-4-6-20(19)15-22/h3-8,10-11,16H,9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNABYUDUITRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[4-(dimethylamino)phenyl]-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4434674.png)
![1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4434707.png)

![N-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434725.png)

![3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434743.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)

![3-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4434784.png)
![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)

![4-(ethylthio)-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434801.png)